2-Bromo-1-naftol

Descripción general

Descripción

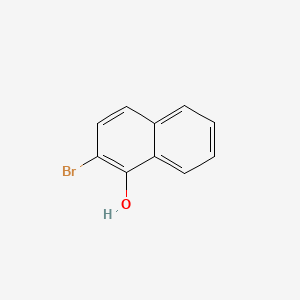

2-Bromonaphthalen-1-ol (2-BN1) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 68 °C. 2-BN1 is used in a variety of applications, including organic synthesis, drug discovery, and biochemistry. In

Aplicaciones Científicas De Investigación

Síntesis orgánica

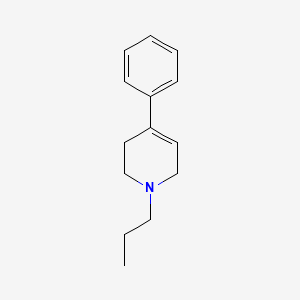

El 2-Bromo-1-naftol sirve como precursor en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su átomo de bromo es reactivo y puede utilizarse en varias reacciones de acoplamiento para formar nuevos enlaces. Por ejemplo, puede someterse a un acoplamiento de Suzuki para crear compuestos biarílicos, que son frecuentes en productos farmacéuticos y agroquímicos {svg_1}.

Ciencia de los materiales

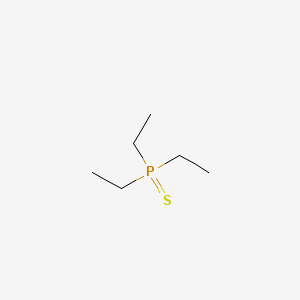

En la ciencia de los materiales, el this compound puede utilizarse para sintetizar polímeros basados en naftaleno. Estos polímeros tienen aplicaciones potenciales en la creación de nuevos materiales con propiedades únicas como una mayor resistencia o conductividad eléctrica {svg_2}.

Catálisis

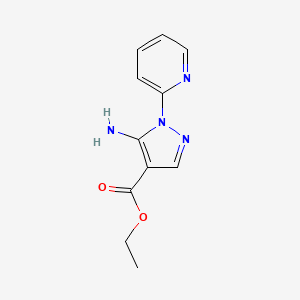

Este compuesto puede utilizarse para generar catalizadores para reacciones químicas. Por ejemplo, se sabe que los derivados de naftol se utilizan como ligandos en reacciones catalizadas por metales, que son cruciales para la producción de productos químicos finos y farmacéuticos {svg_3}.

Monitoreo ambiental

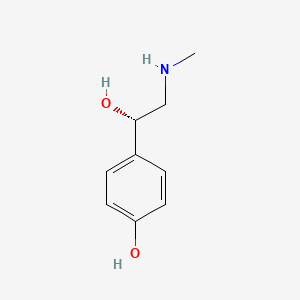

El this compound puede utilizarse como biomarcador para la exposición ambiental a hidrocarburos poliaromáticos. Su presencia en muestras biológicas puede indicar la exposición a ciertos tipos de contaminantes, lo que ayuda al monitoreo ambiental y a los estudios de salud pública {svg_4}.

Investigación farmacéutica

En la investigación farmacéutica, los derivados del this compound pueden explorarse por su potencial terapéutico. El motivo estructural del naftol es común en muchos fármacos, y sus derivados pueden ser seleccionados para diversas actividades biológicas {svg_5}.

Optoelectrónica

Los derivados del this compound pueden encontrar aplicaciones en el campo de la optoelectrónica. Los núcleos de naftaleno forman parte de muchos semiconductores orgánicos, que se utilizan en dispositivos como diodos orgánicos emisores de luz (OLED) y células solares {svg_6}.

Detección e imagenología

Los compuestos de naftol, relacionados con el this compound, se utilizan en tecnologías de detección e imagenología. Pueden formar parte de sondas fluorescentes o agentes de imagenología que ayudan a visualizar los procesos biológicos {svg_7}.

Química quiral

El this compound puede utilizarse para sintetizar moléculas quirales, que son importantes en el desarrollo de la síntesis enantioselectiva. Los derivados quirales de naftol son valiosos para crear catalizadores asimétricos y ligandos {svg_8}.

Safety and Hazards

The safety information for 2-Bromonaphthalen-1-ol includes a warning signal word . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Relevant Papers

The relevant papers retrieved discuss the bromination of phenols , the properties of 2-Bromonaphthalen-1-ol , and its potential applications.

Análisis Bioquímico

Biochemical Properties

2-Bromonaphthalen-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo bromination reactions in the presence of brominating agents like N-Bromosuccinimide . The nature of these interactions often involves the formation of brominated intermediates, which can further participate in subsequent biochemical reactions.

Cellular Effects

The effects of 2-Bromonaphthalen-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Bromonaphthalen-1-ol can affect the expression of certain genes involved in stress responses and metabolic pathways . Additionally, it has been noted to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-Bromonaphthalen-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses . These binding interactions can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromonaphthalen-1-ol can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have indicated that 2-Bromonaphthalen-1-ol remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-Bromonaphthalen-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of 2-Bromonaphthalen-1-ol have been associated with toxicity in certain animal models, affecting liver and kidney function . Threshold effects have also been observed, indicating a dose-dependent relationship between the compound and its biological effects.

Metabolic Pathways

2-Bromonaphthalen-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of 2-Bromonaphthalen-1-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and function.

Subcellular Localization

2-Bromonaphthalen-1-ol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s activity and function, affecting various cellular processes.

Propiedades

IUPAC Name |

2-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHOSHDZQVKDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227883 | |

| Record name | 2-Bromo-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-15-3 | |

| Record name | 2-Bromo-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)